3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 73087-83-9
VCID: VC2218272
InChI: InChI=1S/C18H10Br3N/c19-11-1-5-14(6-2-11)22-17-7-3-12(20)9-15(17)16-10-13(21)4-8-18(16)22/h1-10H
SMILES: C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)Br
Molecular Formula: C18H10Br3N
Molecular Weight: 480 g/mol

3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

CAS No.: 73087-83-9

Cat. No.: VC2218272

Molecular Formula: C18H10Br3N

Molecular Weight: 480 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole - 73087-83-9

Specification

CAS No. 73087-83-9
Molecular Formula C18H10Br3N
Molecular Weight 480 g/mol
IUPAC Name 3,6-dibromo-9-(4-bromophenyl)carbazole
Standard InChI InChI=1S/C18H10Br3N/c19-11-1-5-14(6-2-11)22-17-7-3-12(20)9-15(17)16-10-13(21)4-8-18(16)22/h1-10H
Standard InChI Key NRTDFHUSNYJENJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)Br
Canonical SMILES C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)Br

Introduction

Physical and Chemical Properties

Molecular Structure and Identification

3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole is identified by CAS number 73087-83-9 and has a molecular formula of C₁₈H₁₀Br₃N . This structure incorporates 18 carbon atoms, 10 hydrogen atoms, 3 bromine atoms, and 1 nitrogen atom, arranged in a carbazole scaffold with strategic bromine placements. The compound's molecular weight is 479.99100 g/mol, making it a medium-weight organic semiconductor precursor .

Physical Properties

The physical characteristics of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole are summarized in Table 1, highlighting its important parameters for research applications.

Table 1: Physical Properties of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

PropertyValue
Molecular Weight479.99100 g/mol
Melting Point209 °C
Exact Mass476.83600
PSA4.93000
LogP7.07120
Hazard ClassificationXi (Irritant)
HS Code2933990090

Source: Chemsrc database

The compound's melting point of 209°C indicates good thermal stability, an important consideration for materials applications . The relatively high LogP value of 7.07120 suggests strong lipophilicity and limited water solubility, which influences its processing methods in materials fabrication .

Structural Characteristics

Molecular Geometry

Though the search results don't provide crystallographic data specifically for 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole, structural insights can be derived from related compounds. The structurally similar 9-(4-Bromophenyl)-9H-carbazole has been analyzed by X-ray crystallography, revealing that the 4-bromophenyl ring is inclined to the carbazole moiety plane by 49.87(5)° . This significant dihedral angle results from steric interactions between the carbazole and phenyl systems.

The related structure 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole (which differs by having a CH₂ spacer between the carbazole nitrogen and the bromophenyl group) has also been characterized . In this compound, the carbazole ring system maintains essential planarity with mean deviations of 0.0402 Å and 0.0279 Å for two molecules in the asymmetric unit . The carbazole planes form dihedral angles of 58.3(3)° and 71.1(3)° with the benzene ring planes .

Based on these structural analogs, 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole likely exhibits:

  • A planar carbazole core

  • A significant torsion angle between the carbazole and 4-bromophenyl planes

  • Typical C-Br bond lengths in the range of 1.89-1.91 Å

Crystal Packing Considerations

Related carbazole derivatives demonstrate interesting crystal packing features, with molecules often forming networks through C-H···π interactions . These supramolecular arrangements can significantly influence the compound's solid-state properties and are relevant to its performance in organic electronic devices.

Research Applications

Materials Science Applications

The prominence of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole in materials science journals suggests its importance in developing functional organic materials. Carbazole derivatives are widely utilized in:

  • Organic light-emitting diodes (OLEDs)

  • Organic photovoltaics (OPVs)

  • Field-effect transistors (FETs)

  • Organic semiconductors

The compound's extended π-conjugation combined with the electron-donating carbazole core creates desirable electronic properties for such applications.

Synthetic Versatility

The three bromine atoms in 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole provide excellent reactive sites for further functionalization through cross-coupling reactions, including:

  • Suzuki-Miyaura coupling

  • Buchwald-Hartwig amination

  • Sonogashira coupling

  • Heck reactions

These transformations enable the incorporation of this scaffold into more complex molecular architectures and polymeric materials with tailored optoelectronic properties.

Comparison with Structurally Similar Compounds

Structural Analogs

Several structurally related compounds help contextualize the properties of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole:

Table 2: Comparison with Related Compounds

CompoundStructural DifferenceKey Properties
9-(4-Bromophenyl)-9H-carbazoleLacks 3,6-dibromo substitutionDihedral angle: 49.87(5)° between carbazole and phenyl planes
3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazoleContains a CH₂ spacer between N and phenylPlanar carbazole system with dihedral angles of 58.3(3)° and 71.1(3)°
4,4'-bis(3,6-dibromo-9H-carbazol-9-yl)-1,1'-biphenylContains a biphenyl bridge between two carbazole unitsSynthesized as intermediate S2-2 or compound 5

The systematic variations in these structures allow for tuning of electronic, optical, and physical properties for specific applications.

Citations: https://www.chemsrc.com/en/cas/73087-83-9_599010.html https://journals.iucr.org/paper?kj2237 https://www.rsc.org/suppdata/c6/ob/c6ob00140h/c6ob00140h1.pdf https://pmc.ncbi.nlm.nih.gov/articles/PMC2968375/

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